4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE
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Overview
Description
4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-substituted piperidine, followed by the introduction of the dimethylamino group and the benzamide moiety. Common reagents used in these reactions include thiophene, piperidine, dimethylamine, and benzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE: shares structural similarities with other benzamide derivatives and thiophene-containing compounds.
Thiophene derivatives: Known for their electronic properties and use in organic electronics.
Piperidine derivatives: Commonly found in pharmaceuticals due to their biological activity.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-22(2)18-7-5-17(6-8-18)20(24)21-11-14-23-12-9-16(10-13-23)19-4-3-15-25-19/h3-8,15-16H,9-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAROOKYAFGKMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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